molecular formula C12H16N2O B13286352 4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one

Cat. No.: B13286352
M. Wt: 204.27 g/mol
InChI Key: VPJNCUJVFAIGTH-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one is a chemical compound with the CAS registry number 1443981-77-8 . It has a molecular formula of C12H16N2O and a molecular weight of 204.27 g/mol . The compound is supplied as a solid and requires cold-chain transportation to ensure stability . As a pyrrolidinone derivative featuring an aminomethyl functional group, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research. The presence of both the aminomethyl group and the lactam structure within its molecular framework makes it a valuable intermediate for the exploration of novel pharmacologically active molecules . Researchers can utilize this chiral scaffold in the development of potential inhibitors for various enzyme targets. Compounds with similar aminomethylene motifs have been investigated for their role in forming Schiff bases with enzyme active sites, a mechanism observed in the inhibition of copper-dependent amine oxidases . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one

InChI

InChI=1S/C12H16N2O/c1-14-11(15)7-10(8-13)12(14)9-5-3-2-4-6-9/h2-6,10,12H,7-8,13H2,1H3

InChI Key

VPJNCUJVFAIGTH-UHFFFAOYSA-N

Canonical SMILES

CN1C(C(CC1=O)CN)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-methyl-5-phenylpyrrolidin-2-one with formaldehyde and ammonia, which introduces the aminomethyl group at the 4-position. The reaction typically requires acidic or basic conditions to facilitate the formation of the aminomethyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as palladium or copper may be employed to enhance the reaction efficiency and selectivity.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Nucleophiles such as alkyl halides and amines are used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include oxo derivatives, amine derivatives, and various substituted compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to form hydrogen bonds and interact with enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or antitumor activities.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name CAS Substituents Molecular Formula Key Properties/Notes References
4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one Not provided 1-Me, 4-CH2NH2, 5-Ph C12H16N2O Target compound; balanced solubility & lipophilicity N/A
4-Amino-1-methylpyrrolidin-2-one 933744-16-2 1-Me, 4-NH2 C5H10N2O Simpler structure; R&D use
5-(2-Amino-5-MeSO2Ph)pyrrolidin-2-one 1021-39-2 5-(2-NH2-5-MeSO2Ph) C11H14N2O3S Sulfonyl group enhances metabolic stability
5-Methyl-2-pyrrolidone 108-27-0 5-Me C5H9NO Industrial solvent; low molecular weight
Compound 29 (pyrrolo[2,3-d]pyrimidine derivative) Not provided Phenyl, fluoroindolinyl, pyridinyl groups C29H24FN5O Kinase inhibitor candidate; 41% yield
Key Observations:
  • Substituent Position and Functionality: The aminomethyl group in the target compound likely improves solubility compared to the 4-amino group in , as -CH2NH2 offers greater hydrogen-bonding capacity. The 5-phenyl substituent in the target compound and Compound 29 suggests a role in enhancing binding affinity through aromatic interactions, contrasting with the 5-methyl group in , which is less sterically demanding. Electron-withdrawing groups (e.g., fluorine in Compound 30 ) may reduce synthetic yields (17% vs. 41% for Compound 29), highlighting the impact of substituents on reaction efficiency.
  • Biological Relevance: Sulfonyl-containing analogs (e.g., ) are often designed for improved metabolic stability and target engagement, whereas the target’s aminomethyl group may favor interactions with polar enzyme pockets. Pyrrolo[2,3-d]pyrimidine derivatives (e.g., Compound 29 ) share conformational similarities but incorporate fused ring systems, expanding π-stacking capabilities compared to monocyclic pyrrolidinones.

Biological Activity

4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one, also referred to as (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one, is a chiral pyrrolidine derivative that has attracted attention in medicinal chemistry due to its diverse biological activities. This compound features an amino group at the 4-position and a phenyl group at the 5-position, which contribute to its pharmacological potential. This article explores the biological activity of this compound, supported by relevant studies, data tables, and case studies.

  • Molecular Formula : C12_{12}H16_{16}N2_2O
  • Molar Mass : Approximately 204.27 g/mol
  • IUPAC Name : (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one

The primary target for (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one is Cytochrome P450 3A4 , an enzyme involved in drug metabolism. The compound interacts with this target through oxidation , influencing the metabolism of various substrates, including albumin. This interaction suggests potential implications for drug-drug interactions and metabolic pathways in therapeutic contexts.

Biological Activities

Research indicates that this compound exhibits significant interactions with various biological targets. The following table summarizes key biological activities associated with this compound and its structural analogs:

Compound NameStructural FeaturesBiological Activity
(4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-oneAminomethyl group at 4-positionPotential neuroprotective effects
(2R,3S)-2-(aminomethyl)-1-methylpyrrolidin-3-oneAminomethyl group at 2-positionSigma receptor modulation
(4R)-4-(aminomethyl)-1-benzylpyrrolidin-2-oneBenzyl group instead of phenylPotential anti-inflammatory effects
(3S,4R)-3-(aminomethyl)-4-methylpyrrolidin-2-oneMethyl substitution at 4-positionNeuroprotective properties

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and interact with specific receptors in the central nervous system. Studies have shown that compounds within this class can influence dopamine and serotonin pathways, suggesting potential applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the pharmacological properties of pyrrolidine derivatives similar to (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one:

  • Neuroprotective Effects : A study demonstrated that related compounds could protect neuronal cells from oxidative stress-induced apoptosis, indicating their potential in treating neurodegenerative diseases .
  • Antimalarial Activity : In a series of investigations on pyrrolidine derivatives, certain compounds exhibited potent antimalarial activity against Plasmodium falciparum, with IC50 values in the nanomolar range. This suggests that modifications in the pyrrolidine structure can enhance biological efficacy against malaria .
  • Sigma Receptor Modulation : Research has highlighted the ability of these compounds to act as modulators of sigma receptors, which are implicated in various neurological processes and could be targeted for therapeutic interventions in psychiatric disorders.

Pharmacokinetics

The pharmacokinetics of (4R,5S)-4-(aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one involve its metabolism by Cytochrome P450 3A4 . This pathway is critical for understanding how the compound is processed within biological systems and its potential interactions with other drugs.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 4-(Aminomethyl)-1-methyl-5-phenylpyrrolidin-2-one, and what are their critical reaction parameters?

  • Methodological Answer: The synthesis of pyrrolidin-2-one derivatives typically involves multi-step reactions, including amidation, cyclization, and functional group modifications. Key parameters include temperature control (e.g., 10–15°C for ammonia-mediated steps ), solvent selection (methanol or DMSO for solubility optimization ), and stoichiometric ratios of intermediates. For example, coupling reactions between amine-containing precursors and carboxylic acids often require coupling agents like EDCI or HOBt, with yields influenced by reaction time and purity of starting materials .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is essential for confirming regiochemistry and stereochemistry. For instance, δ 3.26 ppm (triplet) in 1H NMR corresponds to methylene protons adjacent to the pyrrolidinone ring . Mass spectrometry (HRMS-ESI) validates molecular weight, with deviations <2 ppm indicating purity . Chromatographic methods (HPLC or TLC) monitor reaction progress and impurity profiles .

Q. What are the stability considerations for this compound under different storage conditions?

  • Methodological Answer: Stability studies recommend storage at –20°C in inert atmospheres (argon or nitrogen) to prevent oxidation of the aminomethyl group. Hydrolytic degradation risks are mitigated by avoiding aqueous solvents at neutral or alkaline pH . Accelerated stability testing (40°C/75% RH for 6 months) can identify degradation pathways, such as ring-opening or phenyl group oxidation .

Q. What preliminary assays are used to evaluate its biological activity?

  • Methodological Answer: In vitro assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based). For example, pyridinyl-pyrrolidinone analogs show activity against cancer cell lines (IC50 <10 μM) via apoptosis induction . Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities to biological targets .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production without compromising enantiomeric purity?

  • Methodological Answer: Continuous flow reactors enhance scalability and reduce side reactions (e.g., racemization) by maintaining precise temperature and mixing ratios . Chiral stationary phases (CSPs) in preparative HPLC separate enantiomers, while asymmetric catalysis (e.g., chiral auxiliaries) ensures stereochemical fidelity . Reaction monitoring via in-line FTIR or Raman spectroscopy detects intermediates in real time .

Q. How to resolve contradictions in biological activity data across different studies?

  • Methodological Answer: Discrepancies often arise from assay conditions (e.g., buffer pH affecting compound ionization ). Meta-analyses comparing IC50 values under standardized protocols (e.g., fixed ATP concentrations in kinase assays) are critical. Orthogonal assays (e.g., Western blotting alongside SPR) validate target engagement . Contradictory cytotoxicity data may reflect cell line-specific metabolic profiles, requiring transcriptomic validation .

Q. What computational strategies predict structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) influencing binding to hydrophobic pockets . Molecular dynamics (MD) simulations model interactions with biological targets (e.g., 100-ns trajectories for protein-ligand complexes) . QSAR models trained on IC50 datasets identify critical substituents (e.g., electron-withdrawing groups on the phenyl ring enhancing potency) .

Q. What are the challenges in isolating enantiomers of this compound, and how are they addressed?

  • Methodological Answer: Enantiomer separation requires chiral resolving agents (e.g., tartaric acid derivatives) or CSPs like cellulose tris(3,5-dimethylphenylcarbamate) . Polarimetric analysis confirms optical purity ([α]D²⁵ values), while circular dichroism (CD) spectra distinguish R/S configurations . Kinetic resolution via lipase-catalyzed acylations selectively modifies one enantiomer .

Q. How to investigate metabolic degradation pathways in preclinical models?

  • Methodological Answer: Radiolabeled analogs (e.g., ¹⁴C at the aminomethyl group) track metabolites in hepatocyte incubations. LC-MS/MS identifies phase I (oxidation, demethylation) and phase II (glucuronidation) products . CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes responsible for clearance .

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